molecular formula C11H11BrO4 B5756076 ethyl (4-bromo-3-formylphenoxy)acetate

ethyl (4-bromo-3-formylphenoxy)acetate

Cat. No.: B5756076
M. Wt: 287.11 g/mol
InChI Key: PHPKJWCDGBARFT-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-3-formylphenoxy)acetate is an aromatic ester featuring a bromine atom, a formyl group, and an ethyl acetate moiety attached to a phenolic ring. Its molecular formula is C₁₁H₁₁BrO₄, with a molecular weight of 295.11 g/mol. The compound’s structure combines electrophilic (bromo, formyl) and ester functional groups, making it versatile for further derivatization, such as nucleophilic substitutions or cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPKJWCDGBARFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-bromo-3-formylphenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-3-formylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-bromo-3-carboxyphenoxyacetic acid.

    Reduction: 4-bromo-3-hydroxyphenoxyacetic acid.

    Substitution: 4-amino-3-formylphenoxyacetic acid or 4-thio-3-formylphenoxyacetic acid.

Scientific Research Applications

Ethyl (4-bromo-3-formylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-bromo-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares ethyl (4-bromo-3-formylphenoxy)acetate with three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Key Reactivity/Applications
This compound C₁₁H₁₁BrO₄ 295.11 Br, CHO, OAc Not reported Cross-coupling, nucleophilic substitution
Ethyl 2-(4-aminophenoxy)acetate () C₁₀H₁₃NO₃ 195.22 NH₂, OAc 56–58°C Pharmaceutical precursor (e.g., Dual GK)
Ethyl 2-(4-bromo-3-fluorophenyl)acetate () C₁₀H₁₀BrF₂O₂ 289.09 Br, F, OAc Not reported Agrochemical intermediates
4-(Benzyloxy)-3-phenethoxybenzaldehyde () C₂₂H₂₀O₃ 332.40 BnO, CH₂CH₂Ph, CHO Not reported Intermediate in organic synthesis
Key Observations:
  • Electrophilic vs. Nucleophilic Groups: The formyl and bromo groups in the target compound enhance its electrophilicity, enabling Suzuki-Miyaura couplings or SNAr reactions. In contrast, the amino group in Ethyl 2-(4-aminophenoxy)acetate () facilitates diazotization or amidation .
  • Halogen Effects : Bromine (target compound) offers heavier atom effects for crystallography (e.g., SHELX refinement, ), while fluorine () increases electronegativity, influencing solubility and binding interactions .

Spectroscopic and Crystallographic Data

  • NMR Trends: The formyl proton in the target compound would resonate near δ 9.8–10.2 ppm, similar to ’s aldehyde (δ 10.1 ppm). Ethyl 2-(4-aminophenoxy)acetate () shows NH₂ signals at δ 4.65 ppm, absent in bromo/formyl analogs .
  • Crystallography : SHELX software () is critical for resolving structures of halogenated compounds like the target, where bromine’s electron density aids phase determination .

Hydrogen Bonding and Crystal Packing

The formyl and ester groups in the target compound can engage in C=O···H–O/N interactions, forming supramolecular networks (). Ethyl 2-(4-aminophenoxy)acetate () exhibits stronger NH···O hydrogen bonds, influencing crystal stability and solubility .

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